molecular formula C9H16O2 B1583849 2,4-Nonanedione CAS No. 6175-23-1

2,4-Nonanedione

Cat. No.: B1583849
CAS No.: 6175-23-1
M. Wt: 156.22 g/mol
InChI Key: KFBXUKHERGLHLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Nonanedione can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Nonanedione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions typically yield alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed in substitution reactions.

Major Products:

    Oxidation Products: Carboxylic acids and esters.

    Reduction Products: Alcohols and hydrocarbons.

    Substitution Products: Various substituted diketones and related compounds.

Scientific Research Applications

2,4-Nonanedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Nonanedione involves its interaction with various molecular targets. The compound’s diketone structure allows it to participate in nucleophilic addition and substitution reactions, which can modify biomolecules and other substrates. The exact pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Uniqueness of 2,4-Nonanedione: this compound is unique due to its specific carbon chain length and the positioning of its ketone groups. This structure imparts distinct physical and chemical properties, making it suitable for specific applications that other diketones may not fulfill.

Properties

IUPAC Name

nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-9(11)7-8(2)10/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBXUKHERGLHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210753
Record name Nonane-2,4-dione
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2,4-Nonanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6175-23-1
Record name 2,4-Nonanedione
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Record name Nonane-2,4-dione
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Record name 2,4-Nonanedione
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Record name Nonane-2,4-dione
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Record name NONANE-2,4-DIONE
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Record name 2,4-Nonanedione
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-18 °C
Record name 2,4-Nonanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

To a stirred solution of methyl acetate 15 (27.8 ml; 25.9 g; 350 mmol) in diethyl ether (200 ml) NaH (60% w/w; 4.80 g; 200 mmol) was added and resulted slurry was brought to boiling. Then a solution of 2-heptanone 16 (24.4 ml; 20.0 g; 175 mmol) in diethyl ether (150 ml) was added dropwise over 3 h. Refluxing was maintained for next 5 h. Then 10% aqueous solution of HCl with crushed ice (ca. 100 ml) was added carefully and organic phase was separated. Water phase was extracted with diethyl ether (150 ml) and combined organic phases were washed with saturated aqueous solution of NaHCO3 (50 ml), dried over anhydrous MgSO4 and concentrated under reduced pressure. The residue was purified by distillation under reduced pressure to give 15.6 g (99.7 mmol; 64% yield) of 17. 1H NMR (500 MHz, CDCl3) δ 0.90 (3H, m), 1.31 (2H, m), 1.60 (2H, m), 2.05 (2.1H, s), 2.13 (0.3H, s), 2.17 (0.3H, s), 2.24 (0.3H, s), 2.26 (1.4H, t, J=7.5 Hz), 2.42 (0.15H, t, J=7.5 Hz), 2.50 (0.25H, t, J=7.4 Hz), 3.57 (0.25H, s), 5.49 (0.7H, s); 13C NMR (126 MHz, CDCl3) δ 14.0, 22.5, 22.6, 23.1, 25.0, 25.5, 30.9, 31.2, 31.5, 38.3, 43.8, 58.0, 69.1, 191.5, 194.4, 202.2, 204.3, 204.6; MS (EI) m/z 157 ([M+H]+, 52), 156 (M+, 9), 141 (8), 113 (17), 100 (45), 85 (100); exact mass calculated for C9H16O2 156.1150. found 156.1151.
Quantity
27.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24.4 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Nonane-2,4-dione in food chemistry?

A1: Nonane-2,4-dione plays a crucial role as an aroma compound in various foods and beverages. It is known to contribute significantly to the "reversion odor" of soybean oil [, , , , ]. Additionally, it has been identified as a key contributor to the characteristic aroma of aged wines, particularly red wines [, , , ], and is also found in tea and apricots [].

Q2: What other aroma compounds are related to Nonane-2,4-dione in aged wines?

A3: In prematurely aged red wines exhibiting a "prune" aroma, Nonane-2,4-dione is found alongside other key odorants such as gamma-nonalactone and beta-damascenone []. These compounds collectively contribute to the complex aroma profile of aged wines.

Q3: What is the sensory perception threshold of Nonane-2,4-dione?

A4: The odor threshold of Nonane-2,4-dione is remarkably low, reported as 0.01 ng/L in air []. This highlights its potency as an aroma compound, even at trace levels. In comparison, its structural analog, Nonane-2,4-dione, has a significantly higher odor threshold of 3.9 ng/L in air [].

Q4: How is Nonane-2,4-dione formed in soybean oil?

A5: Nonane-2,4-dione is generated in soybean oil through the photooxidative degradation of furan fatty acids [, , ]. Light exposure triggers the oxidation of these fatty acids, leading to the formation of various volatile compounds, including Nonane-2,4-dione, which contributes to the undesirable "reversion flavor."

Q5: Can the formation of Nonane-2,4-dione in soybean oil be mitigated?

A6: Research has shown that reducing the levels of furan fatty acids in soybean oil can effectively minimize the formation of Nonane-2,4-dione and, consequently, reduce the light-induced off-odor []. This can be achieved through genetic modification, targeting genes responsible for furan fatty acid biosynthesis.

Q6: What are the degradation products of Nonane-2,4-dione under photooxidative conditions?

A7: When exposed to light and oxygen, Nonane-2,4-dione degrades into several compounds, including 3-hydroxy-3-methyl-2,4-nonanedione [, ]. This degradation product possesses a rubbery, earthy, and plastic-like odor and is also implicated in the off-odor development of soybean oil.

Q7: What is the molecular formula and weight of Nonane-2,4-dione?

A7: Nonane-2,4-dione has the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol.

Q8: What spectroscopic techniques are commonly used to characterize Nonane-2,4-dione?

A9: Commonly employed spectroscopic techniques for characterizing Nonane-2,4-dione include: * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information about the molecule [, , , , ]. * Mass Spectrometry (MS): Used for identification and quantification, often coupled with Gas Chromatography (GC-MS) [, , , , , , , , , , ]. * Infrared (IR) Spectroscopy: Offers information about functional groups present in the molecule [, ].

Q9: Describe a method for synthesizing Nonane-2,4-dione.

A10: Nonane-2,4-dione can be synthesized through the alkylation of 2,4-pentanedione []. This reaction typically involves the use of a strong base, such as sodium amide, and an alkyl halide, such as 1-bromobutane.

Q10: What is the role of Nonane-2,4-dione in coordination chemistry?

A11: Nonane-2,4-dione can act as a bidentate ligand, forming complexes with metal ions. For example, it readily coordinates with iron (III) ions in aqueous solutions, forming mono-complexes []. The kinetics and mechanism of this complexation reaction have been extensively studied.

Q11: What analytical techniques are commonly used to quantify Nonane-2,4-dione in various matrices?

A12: Several analytical methods are employed for the quantification of Nonane-2,4-dione: * Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the identification and quantification of volatile compounds in complex mixtures, including food and beverage samples [, , , , , , ]. * Gas Chromatography-Olfactometry (GC-O): Combines gas chromatography with a human assessor to evaluate the odor properties of individual compounds eluting from the GC column [, , ]. * Solid-Phase Microextraction (SPME) coupled with GC-MS: A sensitive technique for extracting and concentrating volatile compounds from liquid samples like wine and spirits [].

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